5-H-Amiloride

NHE1 inhibition IC50 cardioprotection

5-H-Amiloride (HMA, ≥95%) is a gold-standard pharmacological tool for selectively blocking Na+/H+ exchanger isoform 1 (NHE1) with a Ki as low as 0.013 µM. Its bulky N,N-hexamethylene substituent drastically reduces off-target epithelial sodium channel (ENaC) activity inherent to the parent drug amiloride, ensuring observed effects in ischemia-reperfusion injury, cancer pH regulation, and ion transport studies are confidently target-specific. Do not substitute generic amiloride or other analogs—HMA’s unique selectivity and potency profile is essential for reproducible, interpretable results. Order today with fast global shipping and reliable bulk supply.

Molecular Formula C6H7ClN6O
Molecular Weight 214.61 g/mol
CAS No. 1203-87-8
Cat. No. B030416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-H-Amiloride
CAS1203-87-8
Synonyms5-Deaminoamiloride;  N-Amidino-3-amino-6-chloropyrazinecarboxamide;  3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide; 
Molecular FormulaC6H7ClN6O
Molecular Weight214.61 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl
InChIInChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14)
InChIKeyPTIMHPOSZRUADS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-H-Amiloride (HMA, CAS 1203-87-8): A Core Research Tool for Selective Na+/H+ Exchanger Inhibition and Beyond


5-H-Amiloride (also known as HMA, 5-(N,N-hexamethylene)amiloride) is a 5-substituted derivative of the diuretic amiloride. It is classified as a potent inhibitor of Na+/H+ exchangers (NHEs), particularly isoform 1 (NHE1) [1]. The substitution of the 5-amino group with a bulky N,N-hexamethylene moiety confers a distinct pharmacological profile, marked by substantially enhanced potency for NHEs and significantly reduced activity at the epithelial sodium channel (ENaC), the primary target of the parent drug amiloride [2]. This profile makes HMA a widely used tool in research areas such as cardiac ischemia-reperfusion injury, cancer cell pH regulation, and studies of ion transport physiology.

Why 5-H-Amiloride Cannot Be Simply Replaced by Other Amiloride Analogs in Research


The class of amiloride analogs exhibits significant divergence in target selectivity and potency, which prohibits simple interchangeability in experimental protocols. While the parent compound amiloride acts as a non-selective inhibitor of ENaC, NHEs, and the Na+/Ca2+ exchanger [1], its 5-substituted derivatives were designed to achieve specificity. For instance, EIPA (5-(N-ethyl-N-isopropyl)amiloride) and HMA (5-H-amiloride) are both potent NHE inhibitors, yet they differ in their exact isoform selectivity profiles and potencies for other targets [2]. Furthermore, newer benzoylguanidine NHE1 inhibitors like cariporide and HOE-694 represent a distinct chemical class with a different binding mode and a far more restricted isoform selectivity, often lacking the multi-target ancillary activities seen with amiloride derivatives [3]. Therefore, substituting one analog for another without considering these quantitative, context-dependent differences can introduce uncontrolled variables, leading to irreproducible or misinterpreted results, particularly in studies of cellular pH regulation, cardiac physiology, or cancer biology.

Quantitative Differentiators of 5-H-Amiloride (HMA) Versus Key Comparators


NHE1 Inhibition Potency: 5-H-Amiloride vs. Amiloride

5-H-Amiloride (HMA) demonstrates a ~500-fold increase in NHE1 inhibitory potency compared to the parent compound amiloride [1]. This dramatic improvement in potency is a direct consequence of the 5-amino substitution, which was a key design principle for the first generation of selective NHE inhibitors [2].

NHE1 inhibition IC50 cardioprotection pH regulation

ENaC Selectivity: 5-H-Amiloride's Reduced Off-Target Activity Compared to Amiloride

A critical differentiator for 5-H-Amiloride (HMA) is its drastically reduced activity at the epithelial sodium channel (ENaC) compared to its parent compound, amiloride. While amiloride is a potent ENaC blocker responsible for its diuretic effect, HMA is described as having 'only minimal inhibitory effects' on ENaC [1]. This key distinction allows for the study of NHE-dependent physiology without the confounding variable of altered sodium transport through ENaC.

ENaC off-target selectivity diuretic

Cardioprotective Potency: 5-H-Amiloride vs. EIPA and DMA in an Ex Vivo Model

In a comparative study of post-ischemic recovery in the isolated rat right ventricular wall, different amiloride analogs were evaluated for their protective effects. 5-H-Amiloride (HMA) demonstrated significant improvement in cardiac function and reduced injury markers at a concentration of 2.5 µM, which was intermediate in potency between the more potent EIPA (1 µM) and the less potent DMA (10 µM) [1]. The efficacy of each drug in this model directly correlated with its potency as an NHE1 blocker, providing robust evidence for the role of NHE1 in ischemia-reperfusion injury and highlighting the utility of these analogs for mechanistic studies.

ischemia-reperfusion injury cardioprotection NHE inhibitor ex vivo

NHE Isoform Selectivity Profile: 5-H-Amiloride's Broader Activity Relative to Benzoylguanidines

5-H-Amiloride (HMA) inhibits a range of NHE isoforms with varying potencies. Its Ki for NHE isoforms spans from 0.013 to 2.4 µM . This broader activity profile distinguishes it from later-generation benzoylguanidine inhibitors like cariporide and HOE-694, which were designed for high NHE1-specificity [1]. While EIPA also shows a broad NHE profile, its exact IC50 values differ from HMA's for specific isoforms. For instance, EIPA inhibits NHE1 with an IC50 of 0.01-0.02 µM, NHE2 at 0.08-0.5 µM, and NHE3 at 2.4 µM [2], whereas HMA's Ki range for these isoforms is 0.013-2.4 µM . This difference in potency and selectivity provides distinct experimental tools depending on the desired pharmacological outcome.

NHE isoforms NHE1 NHE2 NHE3 selectivity

Antifungal Synergy: 5-H-Amiloride's Potentiation of Azole Drugs

5-H-Amiloride (HMA) exhibits strong synergistic antifungal activity with several azole drugs against Cryptococcus isolates. In a checkerboard dilution assay, the combination of HMA with ravuconazole resulted in a Fractional Inhibitory Concentration (FIC) of less than 0.5, indicating synergy [1]. This combination reduced the Minimum Inhibitory Concentration (MIC) of ravuconazole by approximately 16-fold compared to its use as a monotherapy [1]. This synergistic effect appears to be a unique property of HMA, potentially linked to its hydrophobic 5-amino substituent, as derivatives with bulky polar substitutions lacked antifungal activity [2].

antifungal synergy azole repurposing

Validated Research Applications for 5-H-Amiloride (HMA)


Investigating the Role of NHE1 in Myocardial Ischemia-Reperfusion Injury

For researchers studying the cellular mechanisms of ischemia-reperfusion injury in the heart, 5-H-Amiloride (HMA) serves as a potent and selective tool to inhibit NHE1 and mitigate the pathological consequences of intracellular sodium and calcium overload. Quantitative data from ex vivo heart models demonstrate that HMA (at 2.5 µM) significantly improves post-ischemic contractile function and reduces markers of cellular injury to a degree that correlates with its potency as an NHE1 blocker [1]. This makes it a preferred compound for validating the role of NHE1 in these processes and for benchmarking the efficacy of novel cardioprotective agents in a dose-dependent manner.

Isolating NHE-Dependent pH Regulation in Cancer Cell Biology

In cancer research, the acidic tumor microenvironment necessitates robust intracellular pH regulation, a process heavily reliant on NHE1 activity. 5-H-Amiloride (HMA) is an ideal pharmacological tool for probing this mechanism due to its high potency for NHE1 (with a Ki as low as 0.013 µM) [1] and, critically, its minimal off-target effects on ENaC . This selectivity ensures that observed effects on cancer cell proliferation, migration, or survival in vitro can be confidently attributed to the disruption of NHE-mediated pH regulation rather than confounding effects on sodium transport, making HMA a superior choice over the parent compound amiloride for these studies.

Exploring Synergistic Antifungal Therapies Against Cryptococcus

5-H-Amiloride (HMA) has emerged as a unique research compound for studies on fungal pathogenesis and novel treatment strategies. Its demonstrated synergy with azole antifungals, such as a 16-fold reduction in ravuconazole MIC when co-administered with HMA [1], provides a quantitative foundation for exploring combination therapies. The observation that this antifungal activity is linked to the specific hydrophobic 5-amino substituent of HMA, and not seen in other analogs, makes it a valuable chemical probe for investigating new fungal targets and the mechanisms of azole potentiation [1].

General Ion Transport and Cellular Physiology Studies

As a well-characterized inhibitor of the Na+/H+ exchanger, 5-H-Amiloride (HMA) is a core reagent in a wide array of basic physiological research. Its well-defined inhibitory profile, with a Ki range of 0.013-2.4 µM for various NHE isoforms [1], allows for its use in dissecting the contribution of NHEs to processes like cell volume regulation, intracellular sodium homeostasis, and transepithelial transport. Its significantly reduced potency at ENaC relative to amiloride further solidifies its role as a more selective tool for NHE-focused investigations in complex biological systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-H-Amiloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.